Physicochemical Differentiation: Molecular Weight and Heavy Atom Count Shifts Between Para-Ethoxy and Para-Halogen Sulfonamide Analogs
The target compound's 4-ethoxybenzenesulfonyl substitution yields a molecular weight (MW) of 405.52 g/mol. Direct comparison with its closest commercially cataloged analogs reveals that halogen substitution at the same para-position significantly increases MW: the 4-chloro analog (CAS 923146-20-7) has a MW of 395.91 g/mol, and the 4-bromo analog (CAS 923249-92-7) is heavier at 440.36 g/mol. Furthermore, the chlorine substitution at the ortho position (2-chloro, CAS 923201-70-1) results in an identical MW to the para-chloro but with a marked shift in topological polar surface area (TPSA) and rotatable bond count due to steric and electronic configuration changes [1] . For the 4-ethoxy compound, this represents a balanced, intermediate MW profile that may influence cell permeability and solubility relative to both lighter and heavier halogenated variants.
| Evidence Dimension | Molecular Weight (g/mol) and Heavy Atom Count |
|---|---|
| Target Compound Data | MW: 405.52; Heavy Atom Count: 28 (C19H27N5O3S) |
| Comparator Or Baseline | 4-Chloro analog (CAS 923146-20-7): MW 395.91; Heavy Atoms 26. 4-Bromo analog (CAS 923249-92-7): MW 440.36; Heavy Atoms 28. 2-Chloro analog (CAS 923201-70-1): MW 395.91; Heavy Atoms 26. |
| Quantified Difference | MW difference: +9.61 g/mol vs. 4-chloro; -34.84 g/mol vs. 4-bromo. Heavy atom count equivalent to 4-bromo analog; +2 vs. 4-chloro analogs. |
| Conditions | Theoretical calculation from molecular formula; vendor-supplied CAS registry data compared across BenchChem, Chemenu, and Kuujia catalog entries. |
Why This Matters
A 34.84 g/mol reduction relative to the 4-bromo analog provides a lighter scaffold that may favorably impact ligand efficiency metrics in fragment-based or hit-to-lead optimization campaigns, directly influencing procurement for SAR libraries.
- [1] Kuujia. (n.d.). Cas no 923146-20-7 (2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine). Computed Properties Datasheet. View Source
